1-(Ethylsulfonyl)-4-methoxypiperidine
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Overview
Description
1-(Ethylsulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-4-methoxypiperidine typically involves the reaction of 4-methoxypiperidine with ethylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Ethylsulfonyl)-4-methoxypiperidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s binding affinity to receptors, modulating their function.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-methoxypiperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-(Ethylsulfonyl)-4-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 1-(Ethylsulfonyl)-4-methoxypiperidine is unique due to the presence of both the ethylsulfonyl and methoxy groups, which confer specific chemical properties and potential biological activities that are distinct from its similar compounds.
Biological Activity
1-(Ethylsulfonyl)-4-methoxypiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its ethylsulfonyl and methoxy functional groups, exhibits a variety of interactions with biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is synthesized through the reaction of 4-methoxypiperidine with ethylsulfonyl chloride in the presence of a base like triethylamine. This compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The ethylsulfonyl group is known to form strong interactions with active sites, potentially inhibiting enzyme activity. Meanwhile, the methoxy group enhances binding affinity to receptors, modulating their functions .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes linked to metabolic pathways. For instance, it has been studied for its effects on kinases involved in cancer progression and inflammatory responses .
Receptor Modulation
The compound has also shown promise in modulating neurotransmitter receptors, particularly those related to dopamine and serotonin transporters. This modulation suggests potential applications in treating neuropsychiatric disorders .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited specific enzymes associated with cancer cell proliferation. For example, it was noted to reduce the activity of certain kinases involved in tumor growth .
- Animal Models : In animal models, administration of this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. These findings highlight its potential as an anti-cancer agent .
- Neuropharmacology : The compound's ability to interact with dopamine and serotonin receptors has been evaluated using radiolabeled binding assays. Results indicated a higher affinity for the dopamine transporter compared to other similar compounds, suggesting its potential use in treating conditions like depression or schizophrenia .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Functional Groups | Key Biological Activity |
---|---|---|
1-(Methylsulfonyl)-4-methoxypiperidine | Methylsulfonyl | Moderate enzyme inhibition |
1-(Ethylsulfonyl)-4-hydroxypiperidine | Hydroxyl | Reduced receptor affinity |
1-(Ethylsulfonyl)-4-methoxy-2-pyridone | Pyridone | Enhanced anti-inflammatory properties |
This table illustrates how variations in functional groups can significantly affect biological activity and pharmacological potential.
Properties
IUPAC Name |
1-ethylsulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSSJKRSSAUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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